

# Clonostachydiol CAS number and molecular weight

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## Compound of Interest

Compound Name: *Clonostachydiol*

Cat. No.: *B140700*

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An In-Depth Technical Guide to **Clonostachydiol**

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**Clonostachydiol** is a 14-membered macrocyclic bislactone, a fungal metabolite originally isolated from *Clonostachys cylindrospora*. It has demonstrated notable biological activities, including anticancer and anthelmintic properties, making it a molecule of interest for further investigation in drug development. This document provides a comprehensive overview of its chemical properties, biological activities, and plausible mechanisms of action, synthesized from publicly available data. It is intended to serve as a foundational resource for researchers exploring the therapeutic potential of **Clonostachydiol**.

## Chemical and Physical Properties

**Clonostachydiol** is characterized by the chemical formula  $C_{14}H_{20}O_6$ . Over time, the understanding of its stereochemistry has been refined, leading to the existence of multiple CAS Registry Numbers. The most current data points to the configuration detailed below.

Property	Value	Citation(s)
Molecular Weight	284.31 g/mol	[1]
Exact Mass	284.1260	
Chemical Formula	C <sub>14</sub> H <sub>20</sub> O <sub>6</sub>	[2]
IUPAC Name	(3E,5R,6S,9E,11S,14S)-5,11-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione	[2]
CAS Number (Revised)	2205018-06-8	[1][2][3]
Original CAS Number	147317-35-9	[4]
Appearance	Solid powder	
Solubility	Soluble in DMSO, Dichloromethane, Ethanol, Methanol	[2]

Note: The existence of two CAS numbers is likely due to the revision of the compound's absolute configuration over time based on total synthesis and stereochemical analysis studies.

## Biological Activity

**Clonostachydiol** has been evaluated for both its cytotoxic effects against cancer cell lines and its efficacy against nematode parasites.

## Anticancer Activity

In vitro studies have demonstrated that **Clonostachydiol** is cytotoxic to a range of cancer cells. The half-maximal inhibitory concentration (IC<sub>50</sub>) values from these studies are summarized below.

Cell Line	Cancer Type	IC <sub>50</sub> Value	Citation(s)
P388	Murine Leukemia	25 µM	[2]
L1210	Murine Leukemia	4.5 µg/ml	[2][3]
HT-29	Human Colon Adenocarcinoma	4.2 µg/ml	[2][3]
A549	Human Lung Carcinoma	5.7 µg/ml	[2][3]

## Anthelmintic Activity

**Clonostachydiol** has shown significant in vivo activity against nematode parasites.

Organism	Model	Dose & Route	Efficacy	Citation(s)
Haemonchus contortus	Lambs	2.5 mg/kg, s.c.	80% to 90% reduction in fecal worm burden	[2][3]

## Experimental Protocols

This section provides detailed, representative methodologies for assessing the biological activity of **Clonostachydiol**.

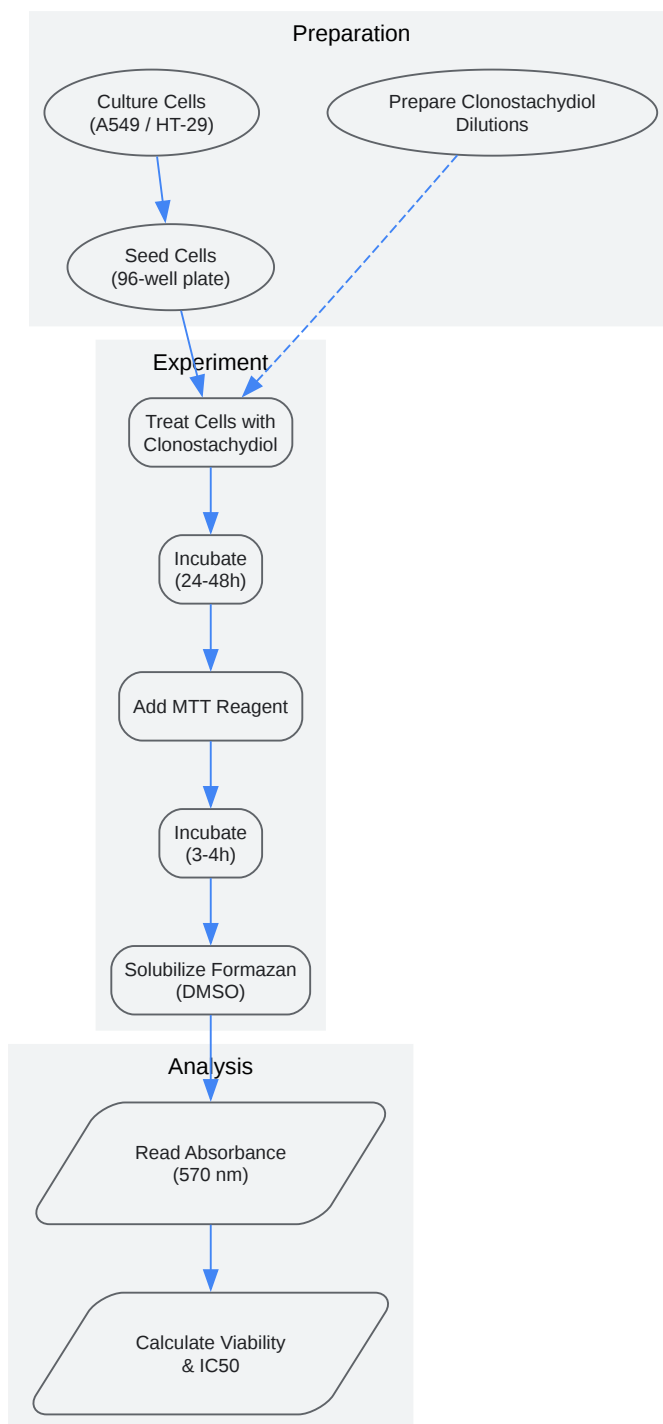
### In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a plausible method for determining the IC<sub>50</sub> of **Clonostachydiol** against cancer cell lines like A549 or HT-29.

- **Cell Culture:** Culture A549 or HT-29 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in an incubator at 37°C with 5% CO<sub>2</sub>.
- **Cell Seeding:** Seed the cells into a 96-well flat-bottomed plate at a density of 1 x 10<sup>5</sup> cells/ml and incubate overnight to allow for cell attachment.

- **Compound Preparation:** Prepare a stock solution of **Clonostachydiol** in DMSO. Create a series of serial dilutions in the complete growth medium to achieve the desired final concentrations for treatment.
- **Treatment:** Replace the medium in the wells with the medium containing the various concentrations of **Clonostachydiol**. Include wells with medium and DMSO alone as a vehicle control, and untreated cells as a negative control.
- **Incubation:** Incubate the plate for 24 to 48 hours at 37°C with 5% CO<sub>2</sub>.
- **MTT Addition:** Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS) to each well and incubate for another 3-4 hours.
- **Solubilization:** Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- **Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC<sub>50</sub> value using non-linear regression analysis.

## Workflow: In Vitro Cytotoxicity (MTT) Assay

[Click to download full resolution via product page](#)Workflow for determining the cytotoxic IC<sub>50</sub> of **Clonostachydiol**.

## Proposed Mechanisms of Action

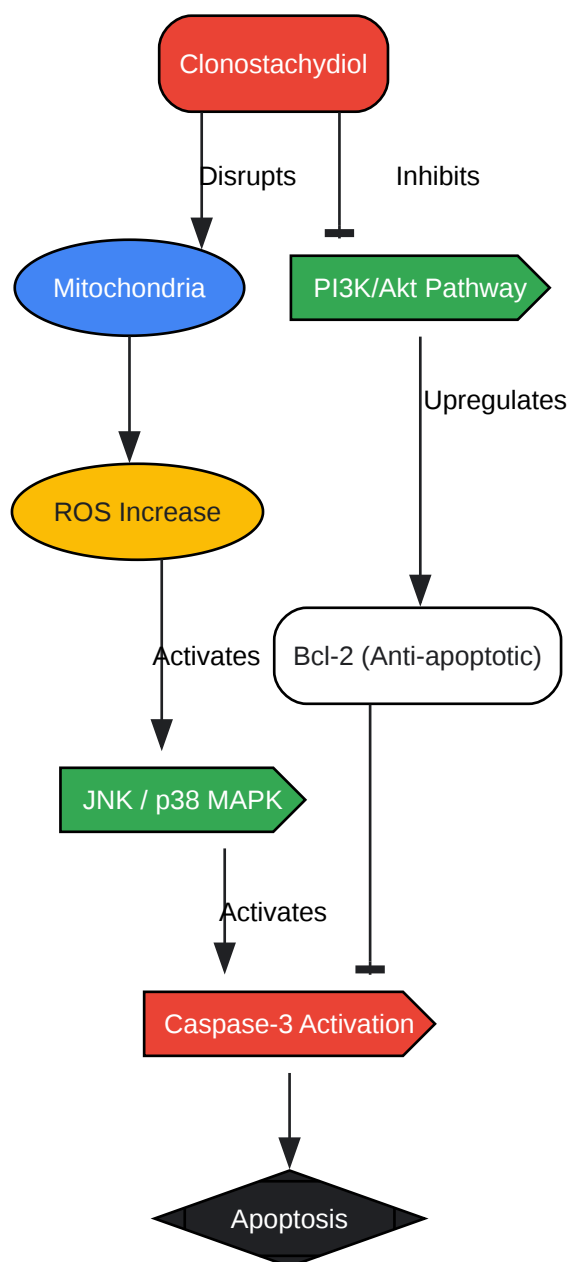
The precise molecular signaling pathways for **Clonostachydiol** have not been fully elucidated. Based on the activities of other natural product-derived cytotoxic and anthelmintic agents, the following sections propose hypothetical mechanisms for further investigation.

## Proposed Anticancer Signaling Pathway

Many natural products exert anticancer effects by inducing apoptosis (programmed cell death) through the modulation of key signaling cascades such as the MAPK (Mitogen-Activated Protein Kinase) and PI3K/Akt pathways, which are central regulators of cell survival and proliferation. It is plausible that **Clonostachydiol** induces oxidative stress, leading to the activation of apoptotic pathways.

A hypothetical pathway involves:

- Induction of ROS: **Clonostachydiol** may disrupt mitochondrial function, leading to an increase in Reactive Oxygen Species (ROS).
- MAPK Pathway Activation: Elevated ROS can activate stress-related kinases like JNK and p38 MAPK.
- PI3K/Akt Pathway Inhibition: The compound could simultaneously inhibit the pro-survival PI3K/Akt pathway, reducing the expression of anti-apoptotic proteins like Bcl-2.
- Caspase Activation: Activation of JNK/p38 and inhibition of Akt signaling converge to activate the caspase cascade (e.g., Caspase-3), leading to the execution of apoptosis.



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Hypothetical signaling pathway for **Clonostachydiol**'s anticancer activity.

## Proposed Anthelmintic Mechanism of Action

The mechanisms of anthelmintic drugs often involve the disruption of the parasite's neuromuscular coordination, leading to paralysis and expulsion from the host. Key targets include ion channels and neurotransmitter receptors unique to the parasite.

A plausible mechanism for **Clonostachydiol** could be:

- **Receptor Binding:** The compound may act as an agonist or antagonist at a specific neurotransmitter receptor in the nematode's neuromuscular system, such as a nicotinic acetylcholine receptor (nAChR) or a glutamate-gated chloride channel (GluCl).
- **Ion Channel Modulation:** This binding could cause either a sustained depolarization (leading to spastic paralysis) or hyperpolarization (leading to flaccid paralysis) of the muscle cells.
- **Paralysis:** The resulting paralysis would inhibit the nematode's ability to feed and maintain its position within the host's gastrointestinal tract, ultimately leading to its expulsion.



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Proposed logical workflow for **Clonostachydiol**'s anthelmintic action.

## Conclusion and Future Directions

**Clonostachydiol** is a promising natural product with demonstrated anticancer and anthelmintic activities. The data compiled in this guide provide a strong foundation for further research. Future work should focus on elucidating the specific molecular targets and signaling pathways to fully understand its mechanism of action. Total synthesis of **Clonostachydiol** and its analogs could provide opportunities for structure-activity relationship (SAR) studies, potentially leading to the development of more potent and selective therapeutic agents.

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## References

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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